

Spectroscopic analysis of Dalfopristin mesylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dalfopristin mesylate*

Cat. No.: *B15564602*

[Get Quote](#)

Spectroscopic Analysis of Dalfopristin Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Dalfopristin mesylate**, a crucial component of the synergistic antibiotic combination, Synercid. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting expected data in structured tables and illustrative diagrams to facilitate a deeper understanding of its structural characterization.

Dalfopristin is a semi-synthetic streptogramin antibiotic.^[1] Chemically, it is a macrolide composed of a 23-membered polyunsaturated ring containing an oxazole ring, a ketone, an enamide, a secondary alcohol, and a tertiary amine.^[2] The mesylate salt enhances its solubility and suitability for pharmaceutical formulations. The combination of Dalfopristin with Quinupristin (a streptogramin B antibiotic) results in a potent bactericidal agent effective against various Gram-positive bacteria.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of **Dalfopristin mesylate** in solution. Both ^1H and ^{13}C NMR provide critical information about the

chemical environment of each proton and carbon atom, respectively.

Experimental Protocol for NMR Analysis

Sample Preparation: A 5-10 mg sample of **Dalfopristin mesylate** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled ^{13}C experiment is conducted to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.

Expected ^1H NMR Data

The ^1H NMR spectrum of **Dalfopristin mesylate** is expected to be complex due to the large number of protons in various chemical environments. The following table summarizes the anticipated chemical shifts (δ) for key protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.0 - 8.5	d	1H	Amide N-H
6.5 - 7.5	m	4H	Olefinic protons
5.0 - 5.5	m	2H	Protons adjacent to oxygen
4.0 - 4.5	m	3H	Protons adjacent to nitrogen and oxygen
3.0 - 3.5	m	6H	Protons of the diethylamino group and sulfone adjacent protons
2.75	s	3H	Mesylate ($-\text{SO}_3\text{CH}_3$)
2.0 - 2.5	m		Aliphatic protons
1.0 - 1.5	m		Aliphatic protons (including methyl groups of diethylamino)
0.8 - 1.0	m		Methyl protons

Expected ^{13}C NMR Data

The ^{13}C NMR spectrum will show a large number of signals corresponding to the carbon atoms in the Dalfopristin and mesylate moieties.

Chemical Shift (δ , ppm)	Assignment
190 - 210	Ketone carbonyl
160 - 175	Ester and Amide carbonyls
150 - 165	Oxazole carbons
120 - 140	Olefinic carbons
60 - 80	Carbons bonded to oxygen
40 - 60	Carbons bonded to nitrogen and sulfur
40.0	Mesylate ($-\text{SO}_3\text{CH}_3$)
10 - 40	Aliphatic carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Dalfopristin mesylate** by measuring the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol for IR Analysis

Sample Preparation: A small amount of **Dalfopristin mesylate** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Broad	O-H (alcohol), N-H (amide) stretching
3000 - 2850	Medium	C-H (aliphatic) stretching
1735 - 1715	Strong	C=O (ester) stretching
1680 - 1630	Strong	C=O (amide, ketone) stretching
1650 - 1580	Medium	C=C (alkene) stretching
1350 - 1300 & 1175 - 1150	Strong	S=O (sulfone) stretching
1200 - 1000	Strong	C-O, C-N stretching

Mass Spectrometry (MS)

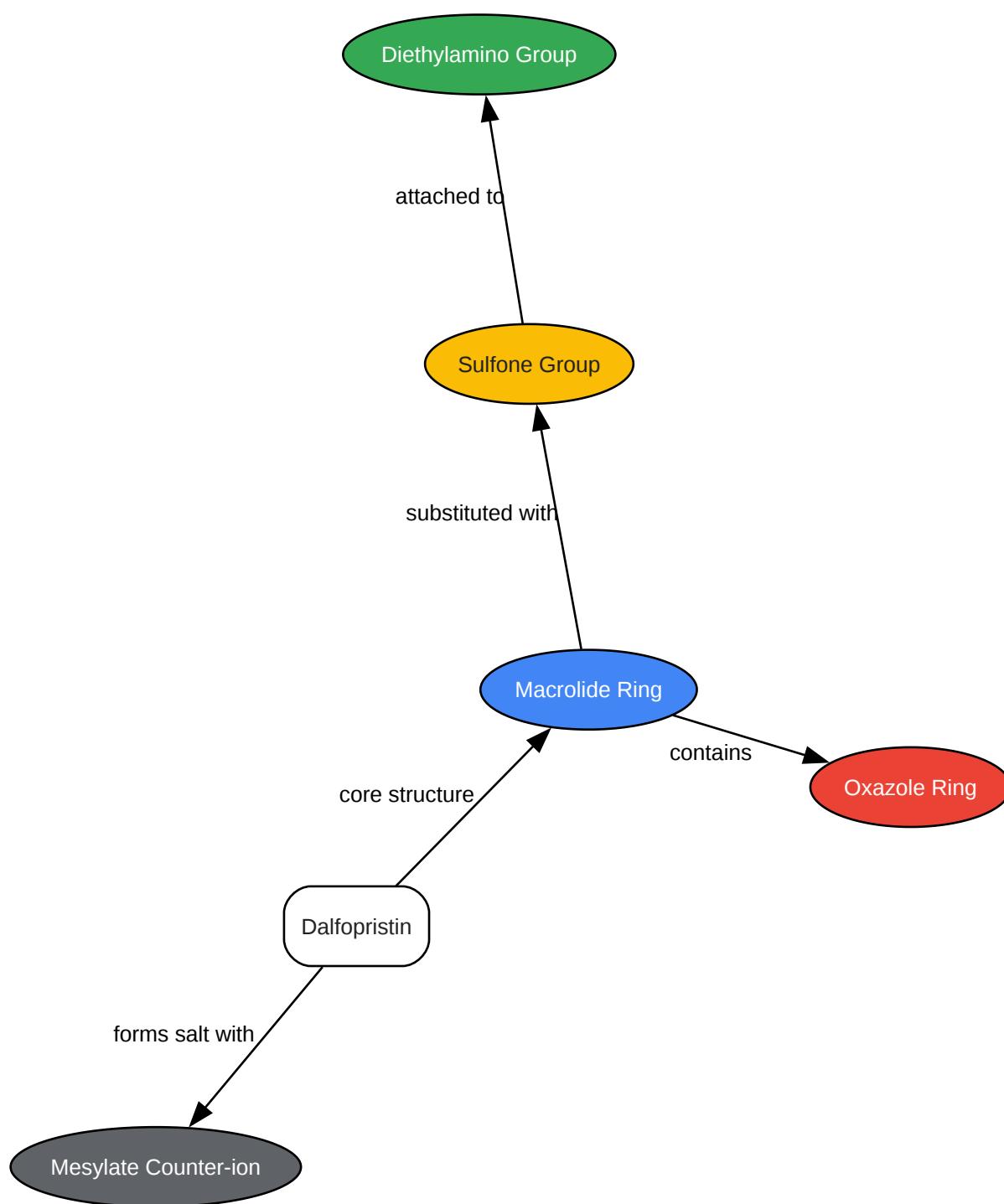
Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Dalfopristin mesylate**, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of **Dalfopristin mesylate** is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Electrospray ionization (ESI) is a common technique for the analysis of large molecules like Dalfopristin. The sample solution is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

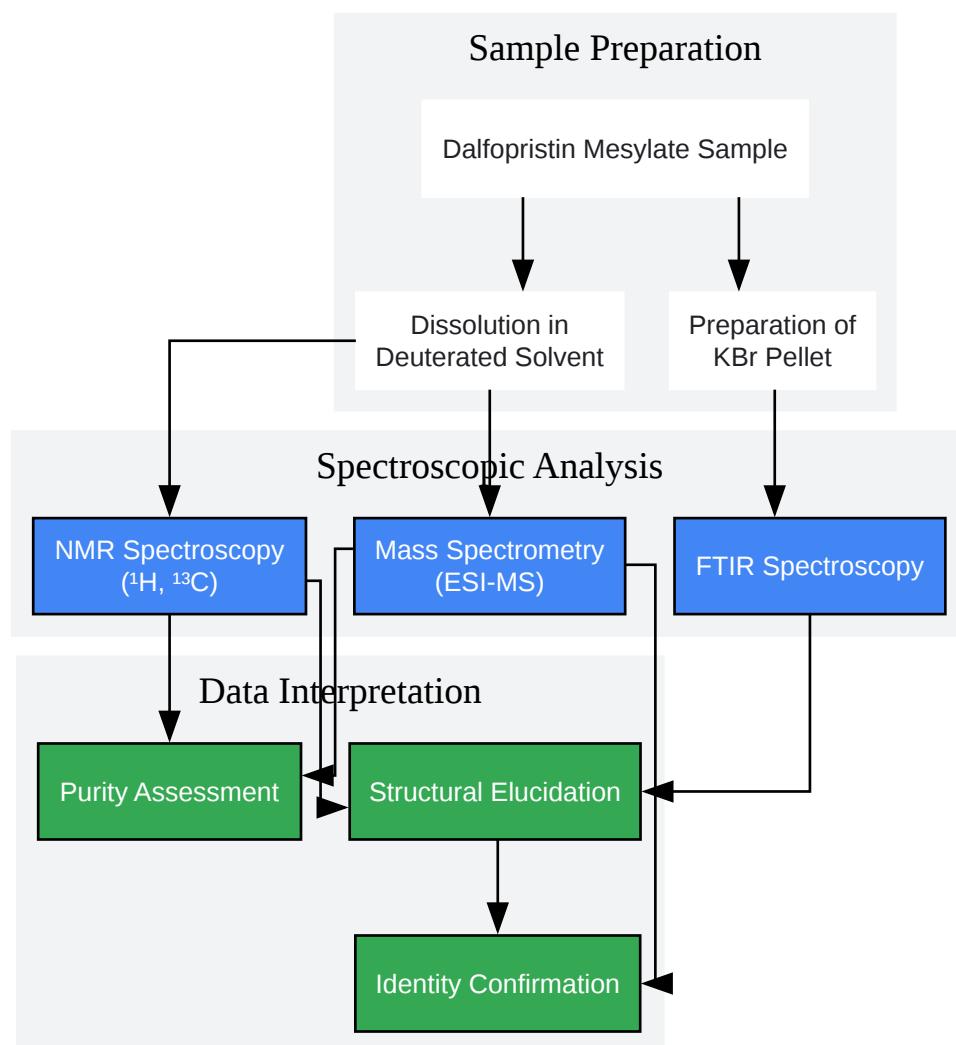
Expected Mass Spectral Data


The molecular formula of Dalfopristin is C₃₄H₅₀N₄O₉S, with a monoisotopic mass of approximately 690.33 Da. The mesylate salt (CH₃SO₃H) has a molecular weight of 96.11 g/mol.

m/z Value	Interpretation
691.3377	$[M+H]^+$ (Protonated Dalfopristin)
713.3196	$[M+Na]^+$ (Sodium adduct of Dalfopristin)
787.35	$[M+H+CH_3SO_3H]^+$ (Protonated Dalfopristin mesylate)

Fragmentation Pattern: The fragmentation of Dalfopristin in MS/MS experiments would likely involve the loss of the diethylaminoethylsulfonyl side chain, cleavage of the macrolide ring, and losses of small molecules like water and carbon monoxide.

Visualizations


Chemical Structure of Dalfopristin Mesylate

[Click to download full resolution via product page](#)

Caption: Key functional groups of **Dalfopristin mesylate**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of Dalfopristin mesylate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564602#spectroscopic-analysis-of-dalfopristin-mesylate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com